2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O3/c1-24(2,34-19-9-5-17(25)6-10-19)23(33)27-11-12-31-21-20(13-29-31)22(32)30(15-28-21)14-16-3-7-18(26)8-4-16/h3-10,13,15H,11-12,14H2,1-2H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRYJJXAOOPMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide (CAS Number: 922059-83-4) is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 483.9 g/mol. Its structure contains significant functional groups that contribute to its biological activity.
The primary mechanism of action for compounds in the pyrazolo[3,4-d]pyrimidine class involves inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound is designed to act as an EGFR inhibitor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds synthesized from this scaffold were tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant, indicating potent activity even in resistant forms of the receptor .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition |
| 12b | HCT-116 | 19.56 | EGFR Inhibition |
| 12b | EGFR WT | 0.016 | ATP Competitive Inhibition |
| 12b | EGFR T790M | 0.236 | ATP Competitive Inhibition |
Apoptosis Induction
Flow cytometric analyses revealed that the compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), promoting cell cycle arrest at the S and G2/M phases . This suggests that the compound not only inhibits growth but also actively promotes programmed cell death in cancerous cells.
Case Studies
In a study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives, researchers found that modifications to the structure could enhance biological activity. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues and their distinguishing features are summarized below:
*Calculated based on formula C₂₅H₂₅ClFN₅O₃.
Key Research Findings
The 4-fluorobenzyl group may provide stronger target binding than 3-fluorobenzyl (as in ) due to favorable halogen interactions with hydrophobic enzyme pockets .
Biological Activity: Pyrazolo[3,4-d]pyrimidine derivatives with chromenone or sulfonamide groups (e.g., ) exhibit dual kinase inhibition (e.g., PI3K/mTOR), suggesting the target compound could be modified for similar polypharmacology. The 2-methylpropanamide side chain in the target compound may reduce metabolic degradation compared to 2-propylpentanamide (), which has a longer alkyl chain prone to oxidation.
Synthetic and Analytical Approaches :
Q & A
Q. What are the recommended synthetic routes for this compound, and how can coupling reagents improve yield?
The compound’s pyrazolo[3,4-d]pyrimidine core can be synthesized via cyclocondensation of substituted hydrazines with α-chloroacetamide derivatives, as demonstrated in similar pyrimidine syntheses. For the amide bond formation, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) are effective for minimizing side reactions and improving regioselectivity . Stepwise purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate intermediates.
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
SC-XRD remains the gold standard for unambiguous structural determination. For this compound, crystallization in aprotic solvents (e.g., DMSO/ethanol mixtures) at controlled temperatures (298 K) is advised. Use SHELXL for refinement, ensuring proper treatment of disorder in flexible substituents (e.g., chlorophenoxy groups). Validate hydrogen bonding and π-π stacking interactions using Olex2 or Mercury .
Q. What computational tools are suitable for preliminary electronic structure analysis?
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict molecular orbitals and electrostatic potential surfaces. Multiwfn is recommended for visualizing electron localization function (ELF) and Laplacian of electron density, which are critical for understanding reactive sites .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?
Apply a fractional factorial design to screen variables: temperature (-50°C to 25°C), solvent polarity (DMF vs. THF), and stoichiometry (1.0–1.5 equivalents of coupling reagent). Response surface methodology (RSM) can model interactions between factors, prioritizing yield and purity. Flow chemistry systems (e.g., microreactors) may enhance reproducibility for continuous synthesis .
Q. How to address contradictory crystallographic data between SC-XRD and NMR?
If SC-XRD reveals a planar pyrimidine ring but NMR suggests conformational flexibility, perform variable-temperature NMR (VT-NMR) in DMSO-d6 to probe dynamic effects. Complement with Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state vs. solution structures .
Q. What strategies validate the compound’s fluorescence properties for imaging applications?
Measure fluorescence intensity across pH (2.7–10.1) using a spectrofluorometer with Pb²⁺ as a quencher. Compare quantum yields (Φ) with reference compounds (e.g., rhodamine B). Time-resolved fluorescence can assess stability under UV exposure, critical for biological imaging .
Q. How to resolve discrepancies in molecular docking vs. in vitro activity data?
If docking predicts strong binding to a kinase but in vitro assays show low inhibition, re-evaluate the protonation state of the pyrimidine nitrogen using pH-dependent DFT. Molecular dynamics (MD) simulations (100 ns trajectories) can identify conformational changes in the binding pocket .
Q. What advanced topology analysis methods elucidate electron distribution in the pyrazolo-pyrimidine core?
Use Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to analyze bond critical points (BCPs) and bond paths. This identifies covalent vs. ionic character in the pyrimidine ring, particularly for the 4-oxo group, which influences hydrogen-bonding capacity .
Methodological Notes
- Synthesis : Prioritize inert atmosphere (N₂/Ar) for moisture-sensitive steps, especially amide coupling .
- Crystallography : For SHELXL refinement, apply TWIN/BASF commands if twinning is suspected .
- Computational Workflows : Combine Gaussian for DFT with VMD for trajectory visualization in MD studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
